2-(6-Bromopyridin-3-YL)oxazole

Physicochemical profiling Regioisomer comparison Protonation state

2-(6-Bromopyridin-3-YL)oxazole (CAS 1211579-81-5; MFCD16995836) is a heterocyclic building block belonging to the pyridyl-oxazole class, with molecular formula C₈H₅BrN₂O and a molecular weight of 225.04 g/mol. It features a 2-substituted oxazole ring connected to a 6-bromo-substituted pyridine at the 3-position (IUPAC: 2-bromo-5-(2-oxazolyl)pyridine), placing a synthetically versatile C–Br bond para to the pyridine nitrogen.

Molecular Formula C8H5BrN2O
Molecular Weight 225.04 g/mol
Cat. No. B14120571
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(6-Bromopyridin-3-YL)oxazole
Molecular FormulaC8H5BrN2O
Molecular Weight225.04 g/mol
Structural Identifiers
SMILESC1=CC(=NC=C1C2=NC=CO2)Br
InChIInChI=1S/C8H5BrN2O/c9-7-2-1-6(5-11-7)8-10-3-4-12-8/h1-5H
InChIKeyQXIJRCKWNGERBJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(6-Bromopyridin-3-YL)oxazole – Chemical Identity, Class, and Procurement-Relevant Characteristics


2-(6-Bromopyridin-3-YL)oxazole (CAS 1211579-81-5; MFCD16995836) is a heterocyclic building block belonging to the pyridyl-oxazole class, with molecular formula C₈H₅BrN₂O and a molecular weight of 225.04 g/mol . It features a 2-substituted oxazole ring connected to a 6-bromo-substituted pyridine at the 3-position (IUPAC: 2-bromo-5-(2-oxazolyl)pyridine), placing a synthetically versatile C–Br bond para to the pyridine nitrogen. This regiospecific arrangement distinguishes it from its 5-bromo regioisomer (CAS 342600-96-8) and other positional analogs in terms of both predicted physicochemical properties and its demonstrated utility as a precursor in Pd-catalyzed cross-coupling strategies for constructing asymmetric pyridyl-oxazole oligomeric ligands [1]. The compound is commercially available at NLT 98% purity .

Why 2-(6-Bromopyridin-3-YL)oxazole Cannot Be Replaced by Its Closest Regioisomeric or Halogen Analogs – Key Differentiation Rationale


Although 2-(6-bromopyridin-3-yl)oxazole shares the same molecular formula (C₈H₅BrN₂O) and molecular weight with its 5-bromo regioisomer, simple interchange fails on at least two grounds. First, the predicted acid dissociation constant (pKa) differs by approximately 2.08 log units between the 6-bromo (−1.02) and 5-bromo (1.06) isomers , meaning that at physiological or near-neutral pH, the pyridine nitrogen in the 6-bromo compound remains predominantly unprotonated while the 5-bromo analog exists partially protonated—a difference that alters hydrogen-bonding capacity, solubility, and molecular recognition. Second, the para relationship between the bromine leaving group and the pyridine nitrogen in the 6-bromo isomer provides distinct electronic activation for Pd-catalyzed cross-coupling compared to the meta arrangement in the 5-bromo analog, with literature demonstrating that the relative reactivity order in Suzuki–Miyaura couplings follows −Br > −OSO₂F > −Cl [1], rendering chloro analogs (where available) kinetically less competent. These regioisomer-specific and halogen-specific differences translate directly into divergent synthetic outcomes and biological recognition properties.

2-(6-Bromopyridin-3-YL)oxazole – Quantitative Comparative Evidence Against Closest Analogs


Regioisomeric pKa Differentiation: 6-Bromo vs. 5-Bromo Pyridyl-Oxazole Predicted Acid Dissociation Constants

The predicted pKa of 2-(6-bromopyridin-3-yl)oxazole (−1.02 ± 0.12) is approximately 2.08 log units lower than that of its 5-bromo regioisomer (1.06 ± 0.22), both calculated using the ACD/Labs Percepta platform . This indicates that the pyridine nitrogen in the 6-bromo isomer is a significantly weaker base; at pH 7.4, the 6-bromo compound remains >99.9% unprotonated whereas the 5-bromo analog is approximately 4–5% protonated. Such a difference affects chromatographic retention, formulation pH adjustment, and biomolecular recognition where the protonation state of the pyridine nitrogen dictates hydrogen-bond donor/acceptor behavior.

Physicochemical profiling Regioisomer comparison Protonation state

Comparative Predicted Boiling Point and Density: 6-Bromo vs. 5-Bromo Regioisomer

The 6-bromo regioisomer exhibits a predicted boiling point of 332.8 ± 52.0 °C (at 760 mmHg) versus 327.2 ± 52.0 °C for the 5-bromo regioisomer, a difference of approximately 5.6 °C . Predicted densities are identical within error (1.605 ± 0.06 g/cm³ for both). While the boiling point difference is modest and falls within the prediction uncertainty range, it is consistent with the expected electronic effect of the bromine substitution pattern on intermolecular interactions and may aid in regioisomer identification during purification or quality control.

Thermophysical properties Purification Regioisomer identification

Halogen-Dependent Cross-Coupling Reactivity: Bromide vs. Chloride Leaving Group Competency in Pd-Catalyzed Reactions

The C–Br bond in 2-(6-bromopyridin-3-yl)oxazole serves as a superior leaving group in palladium-catalyzed cross-coupling reactions compared to the corresponding C–Cl bond in 2-(6-chloropyridin-3-yl)oxazole. A systematic study of heteroaryl electrophile reactivity in the Suzuki–Miyaura reaction established the relative reactivity order as −Br > −OSO₂F > −Cl, with aryl bromides undergoing oxidative addition to Pd(0) significantly faster than aryl chlorides under identical conditions [1]. This translates into higher expected coupling yields, milder reaction conditions, and broader boronic acid substrate scope for the bromide. Although a direct head-to-head coupling yield comparison between the specific bromo and chloro pyridyl-oxazole congeners has not been reported, the well-established class-level reactivity advantage of aryl bromides over aryl chlorides is a primary consideration for synthetic route design.

Cross-coupling Suzuki–Miyaura Leaving group reactivity Halogen comparison

Validated Utility as a Building Block for High-Affinity Asymmetric G-Quadruplex Ligands

2-(6-Bromopyridin-3-yl)oxazole, via its bromopyridine moiety, serves as a key electrophilic coupling partner in the divergent synthesis of variable-length asymmetric pyridyl-oxazole oligomers that function as G-quadruplex (G4) DNA ligands. The resulting 6-mer and 7-mer asymmetric ligands (compounds 13 and 14, respectively) exhibit dissociation constants (K_D) of 0.8 × 10⁻⁷ M⁻¹ and 0.6 × 10⁻⁷ M⁻¹ for the Na⁺-induced antiparallel telomeric G-quadruplex (22AG) [1]. Critically, when compared to the symmetric counterpart TOxaPy, the asymmetric ligands 13 and 14 demonstrate 2.5-fold and 3.3-fold higher affinity, respectively, directly attributed to the asymmetric pyridyl-oxazole connectivity enabled by regiospecific building blocks [1]. These ligands also exhibit substantial selectivity for G-quadruplex versus duplex DNA (ds26), as confirmed by competitive FRET melting assays [1].

G-quadruplex Oligoaryl ligands DNA recognition Anticancer

Commercial Purity Benchmark and Analytical Documentation Comparability

2-(6-Bromopyridin-3-yl)oxazole is commercially supplied at a certified purity of NLT 98% (by HPLC) with supporting analytical documentation including MSDS, NMR, HPLC, and LC-MS data . This purity specification is comparable to that of the 5-bromo regioisomer (typically 95–98% from multiple vendors). However, the 6-bromo isomer benefits from an assigned MDL number (MFCD16995836), which facilitates unambiguous procurement and inventory tracking across supplier databases—a practical advantage over less systematically indexed analogs.

Quality control Procurement specification Purity comparison

2-(6-Bromopyridin-3-YL)oxazole – Evidence-Based Procurement Scenarios for Research and Industrial Use


Synthesis of Asymmetric Pyridyl-Oxazole Oligomeric G-Quadruplex Ligands for Anticancer Target Validation

For academic or industrial medicinal chemistry groups developing DNA G-quadruplex-targeted anticancer agents, 2-(6-bromopyridin-3-yl)oxazole provides the requisite regiospecific connectivity for constructing asymmetric 'head-to-tail' pyridyl-oxazole oligomers. As demonstrated by Rizeq et al. (2017), building blocks with this connectivity pattern yield 6-mer and 7-mer ligands that bind the Na⁺-induced telomeric G-quadruplex (22AG) with K_D values of 0.8 × 10⁻⁷ M⁻¹ and 0.6 × 10⁻⁷ M⁻¹, respectively—representing 2.5- to 3.3-fold affinity gains over the symmetric TOxaPy architecture . Procurement of the 6-bromo regioisomer specifically ensures the correct substitution pattern for reproducing these affinity advantages.

Pd-Catalyzed Cross-Coupling Library Synthesis Requiring Maximized Oxidative Addition Rates

In parallel synthesis or library production workflows where reaction throughput and yield are paramount, the C–Br bond in 2-(6-bromopyridin-3-yl)oxazole offers the highest leaving-group reactivity among common halogen substituents (Br > Cl) in Suzuki–Miyaura, Heck, and related Pd(0)-catalyzed transformations . Choosing the bromide over the chloride analog reduces reaction times, permits lower catalyst loadings, and broadens the scope of compatible boronic acid coupling partners—all of which lower the cost per compound in library production. The para relationship of the bromine to the pyridine nitrogen further provides predictable electronic activation that can be exploited for regioselective sequential coupling strategies.

Physicochemical Property-Driven Scaffold Selection Where Low Pyridine Basicity Is Required

In drug discovery programs where minimizing pyridine basicity is desired—for example, to reduce hERG channel binding, lysosomal trapping, or CYP450 2D6 inhibition—the predicted pKa of −1.02 for 2-(6-bromopyridin-3-yl)oxazole indicates that the pyridine nitrogen remains essentially unprotonated at physiological pH . This contrasts with the 5-bromo regioisomer (predicted pKa 1.06), where partial protonation at pH 7.4 introduces a cationic character that can alter pharmacokinetic and toxicity profiles. The 6-bromo scaffold thus offers a distinct advantage in CNS-targeted or low-basicity lead optimization campaigns.

Analytical Method Development and Regioisomer-Specific Quality Control

For analytical chemistry groups tasked with developing purity methods or forced degradation studies, the predicted boiling point differential of approximately 5.6 °C between the 6-bromo (332.8 °C) and 5-bromo (327.2 °C) regioisomers provides an additional physicochemical handle for chromatographic method development (e.g., GC or HPLC retention time prediction). Combined with the assigned MDL number (MFCD16995836) and the availability of comprehensive vendor analytical data packages (NMR, HPLC, LC-MS) , the compound supports robust identity confirmation and impurity profiling workflows in regulated research environments.

Quote Request

Request a Quote for 2-(6-Bromopyridin-3-YL)oxazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.